

AZD5582 Technical Support Center: Navigating Pharmacokinetic Variances Between Infant and Adult Models

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Compound of Interest		
Compound Name:	AZD5582	
Cat. No.:	B15605064	Get Quote

Welcome to the technical support center for **AZD5582**. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during preclinical pharmacokinetic studies, with a specific focus on the differences observed between infant and adult models.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower plasma concentrations of **AZD5582** in our infant models compared to adults at the same dose. Is this an expected finding?

A1: Yes, this is a documented finding. Preclinical studies in rhesus macaques have shown that at the same dose of 0.1 mg/kg administered intravenously, infant models exhibit markedly lower plasma concentrations of **AZD5582** compared to adult models. Specifically, the peak plasma concentration (Cmax) and the area under the curve (AUC) are significantly lower in infants.[1][2] This suggests that direct dose scaling from adults to infants based on body weight is not appropriate for this compound.

Q2: What are the key pharmacokinetic differences observed for **AZD5582** between infant and adult rhesus macaque models?

A2: Studies have demonstrated notable differences in the pharmacokinetic profile of **AZD5582** between infant and adult rhesus macaques.[1][3] In infants, the plasma concentrations show a



biphasic elimination pattern, characterized by a rapid distribution phase followed by a slower terminal elimination phase.[1][3] The key reported differences are summarized in the table below.

Data Presentation: Comparative Pharmacokinetics

of AZD5582

Pharmacokinet ic Parameter	Infant Rhesus Macaques	Adult Rhesus Macaques	Fold Difference (Adult/Infant)	Reference
Cmax (ng/mL)	294	802	2.7x	[1][2][3]
AUC0-2h (ng·h/mL)	Value not specified, but reported to be 2.3-fold lower than adults	Value not specified	2.3x	[1][3]
Terminal Elimination Half- life (t1/2)	9.9 hours	Value not explicitly stated for direct comparison	-	[1][3]

Q3: What are the potential physiological reasons for the altered pharmacokinetics of **AZD5582** in infants?

A3: The observed differences in **AZD5582** pharmacokinetics are likely due to the physiological immaturity of infant models.[4][5][6] Key factors that differ between infants and adults and can influence drug disposition include:

- Body Composition: Infants have a higher proportion of total body water and lower body fat compared to adults, which can affect the volume of distribution of drugs.[4][7]
- Metabolism: Both Phase I and Phase II drug-metabolizing enzymes can be immature at birth and mature at different rates.[4][8] This can lead to either higher or lower plasma drug levels depending on the specific metabolic pathway of the compound.



- Excretion: Glomerular filtration, renal tubular secretion, and reabsorption are not fully mature at birth, which can impact the renal clearance of drugs.[4][5]
- Plasma Protein Binding: The concentration of plasma proteins like albumin and alpha-1-acid glycoprotein can be lower in infants, potentially leading to a higher fraction of unbound (active) drug.[7]

Q4: How does AZD5582 exert its mechanism of action?

A4: **AZD5582** is an inhibitor of apoptosis protein (IAP) antagonist, also known as a SMAC mimetic. It functions by activating the non-canonical NF-κB signaling pathway.[1][2] In resting cells, the kinase NIK is continuously degraded by a complex including TRAF2/TRAF3 and cIAP1/2.[9] **AZD5582** inhibits cIAP1/2, leading to the stabilization of NIK.[9][10] Accumulated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB dimer translocates to the nucleus to regulate gene expression.[9][11][12]

Troubleshooting Guide

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Issue	Potential Cause(s)	Recommended Action(s)
Lower than expected AZD5582 plasma concentrations in infant models.	This is an expected finding based on preclinical data.[1][2] Direct dose scaling from adults is likely inappropriate.	Consider conducting dose- ranging studies in the infant model to establish the appropriate dose to achieve the desired exposure. Dosing modifications may be necessary to maximize the intended pharmacodynamic effect.[1][2]
High variability in pharmacokinetic parameters between individual animals.	This is common in pediatric populations due to the rapid and variable rates of physiological development.[8] Other factors can include differences in health status or genetic polymorphisms.	Increase the number of animals per group to improve statistical power. Ensure consistent experimental conditions, including fasting status and administration technique. Consider population pharmacokinetic modeling to better characterize sources of variability.
Difficulty in quantifying low drug concentrations in small volume samples from infant models.	Standard analytical methods may lack the required sensitivity for the small sample volumes obtainable from infant animals.	Utilize highly sensitive bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can quantify low drug concentrations in sample volumes as small as 10-100 µL.[13]
Inconsistent or unexpected pharmacodynamic response despite achieving target plasma concentrations.	The inducibility of the target pathway (non-canonical NF- κB) may differ between infants and adults. Studies have shown that the expression of key genes in this pathway, such as NFKB2 and RELB, is	Evaluate the expression and activation of key components of the non-canonical NF-kB pathway in your infant models at baseline and post-treatment to assess target engagement. Consider that a higher drug



significantly higher in adult rhesus macaques after AZD5582 treatment compared to infants.[1][2]

exposure might be needed in infants to achieve a comparable pharmacodynamic effect to adults.

Experimental ProtocolsIn Vivo Pharmacokinetic Study in Rhesus Macaques

This protocol provides a general framework based on published studies involving **AZD5582**.[1] [3][14]

- Animal Models:
 - Use healthy infant (e.g., ~1 year of age) and adult (e.g., 6-7 years of age) rhesus macaques (Macaca mulatta).
 - Ensure animals are confirmed negative for MHC haplotypes that may influence the study outcome (e.g., Mamu-B08 and Mamu-B17 for SIV studies).[1]
 - Acclimate animals to the experimental conditions prior to the study.
- Dosing and Administration:
 - Dose: 0.1 mg/kg of AZD5582.
 - Formulation: Prepare AZD5582 in a suitable vehicle (e.g., 10% Captisol with ≤ 5% DMSO).
 - Administration: Administer as a single intravenous infusion over 30 minutes via the saphenous vein using an infusion pump.
- Sample Collection:
 - Collect blood samples (e.g., 1-2 mL) from the femoral vein into EDTA-containing tubes at the following time points: pre-dose (0 h), and at 0.5, 1, 2, 4, 8, and 24 hours post-infusion.



- A sparse sampling design may be necessary for infant animals to comply with blood volume limitations.[3]
- Immediately process blood samples by centrifugation (e.g., 1500 x g for 10 minutes at 4° C) to separate plasma.
- Store plasma samples at -80°C until analysis.
- Pharmacokinetic Analysis:
 - Quantify AZD5582 plasma concentrations using a validated LC-MS/MS method.
 - Perform non-compartmental analysis (NCA) to determine key pharmacokinetic parameters, including Cmax, AUC, terminal elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

LC-MS/MS Method for Quantification of AZD5582 in Plasma

This protocol outlines the general steps for developing a sensitive LC-MS/MS method.

- Sample Preparation:
 - Thaw plasma samples on ice.
 - Perform protein precipitation by adding a volume of acetonitrile (e.g., 3 volumes)
 containing an appropriate internal standard to a small aliquot of plasma (e.g., 50 μL).
 - Vortex mix and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant for analysis.
- Chromatographic Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) system.
 - Column: A suitable reversed-phase column (e.g., C18).



- Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
- Injection Volume: A small injection volume (e.g., 2-10 μL).
- Mass Spectrometric Conditions:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Optimize and select specific precursor-to-product ion transitions for AZD5582 and the internal standard.
- Method Validation:
 - Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

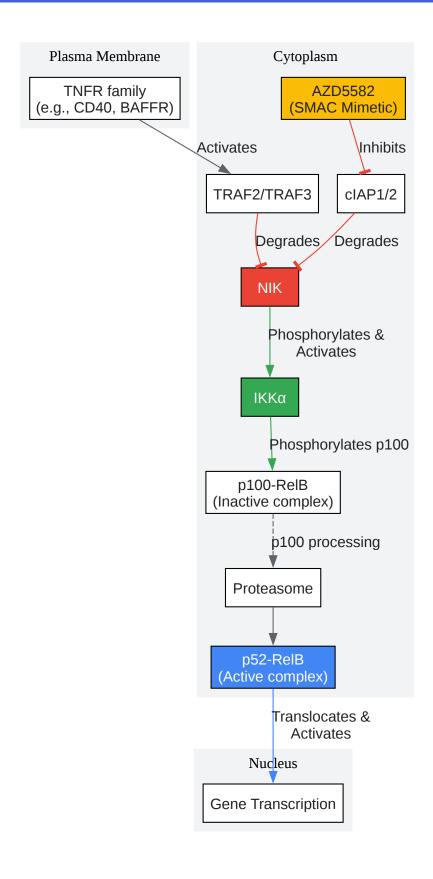
Visualizations



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Caption: Experimental workflow for a comparative pharmacokinetic study of AZD5582.





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Caption: AZD5582 activates the non-canonical NF-kB signaling pathway.



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